CNX-2006

Description

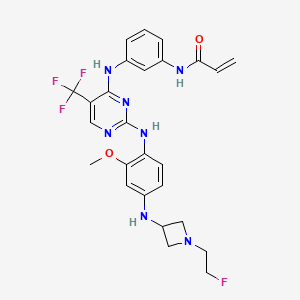

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSRTTWIPACGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F4N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CNX-2006: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-2006 is a potent and irreversible, mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). As the tool compound of rociletinib (CO-1686), its mechanism of action is centered on the covalent modification of a specific cysteine residue within the ATP-binding pocket of EGFR, leading to the suppression of downstream signaling pathways that drive oncogenesis in non-small cell lung cancer (NSCLC). This guide provides a detailed technical overview of the core mechanism of action of this compound, including its molecular interactions, effects on cellular signaling, and the mechanisms that can lead to resistance.

Core Mechanism: Covalent and Irreversible Inhibition of EGFR

This compound is a 2,4-disubstituted pyrimidine-based molecule designed to target activating mutations of EGFR, particularly the T790M gatekeeper mutation, which confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2] The key to its mechanism is a reactive acrylamide group that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3][4] This irreversible binding permanently inactivates the receptor, preventing ATP from binding and halting the autophosphorylation required for the activation of downstream signaling cascades.[4]

The selectivity of this compound for mutant EGFR, including the T790M, exon 19 deletion, and L858R mutations, over wild-type (WT) EGFR is a critical feature.[2][4][5] This selectivity is attributed to the specific conformational changes in the ATP-binding pocket induced by these mutations, which likely increase the accessibility and reactivity of the Cys797 residue to the acrylamide warhead of this compound. This targeted action minimizes off-target effects on WT EGFR, which are often associated with toxicities such as rash and diarrhea.[2]

Quantitative Data: Inhibitory Potency and Selectivity

The potency and selectivity of this compound (rociletinib) have been quantified in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) values demonstrate its high affinity for mutant EGFR over wild-type EGFR.

| Target | Assay Type | IC50 / GI50 (nM) | Ki (nM) | Reference |

| EGFRL858R/T790M | In vitro kinase assay | <0.51 | 21.5 | [1][6] |

| EGFRWT | In vitro kinase assay | 6 | 303.3 | [1][6] |

| Mutant EGFR-expressing cells | p-EGFR Inhibition | 62 - 187 | - | [5] |

| WT EGFR-expressing cells | p-EGFR Inhibition | >2000 | - | [5] |

| NSCLC cells (mutant EGFR) | Growth Inhibition (GI50) | 7 - 32 | - | [5] |

| NSCLC cells (WT EGFR) | Growth Inhibition (GI50) | 547 - 4,275 | - | [2] |

Downstream Signaling Pathway Inhibition

By irreversibly inhibiting EGFR, this compound effectively blocks the activation of key downstream signaling pathways that are critical for tumor cell proliferation, survival, and metastasis. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Mechanisms of Resistance to this compound

Despite the efficacy of this compound, acquired resistance can develop through several mechanisms.

MET Amplification

The most frequently observed mechanism of resistance to rociletinib is the amplification of the MET proto-oncogene.[7] MET amplification leads to the hyperactivation of the MET receptor tyrosine kinase, which in turn drives the activation of ERBB3 (HER3). This results in the reactivation of the PI3K/AKT signaling pathway, bypassing the EGFR blockade imposed by this compound.[8][9]

Epithelial-to-Mesenchymal Transition (EMT)

Another mechanism of resistance involves the induction of an Epithelial-to-Mesenchymal Transition (EMT).[2] Cell lines resistant to rociletinib have shown an EMT phenotype, characterized by an increase in mesenchymal markers such as vimentin, AXL, and ZEB1, and a decrease in epithelial markers like E-cadherin.[2] This transition is often associated with increased migratory and invasive properties and can be linked to the activity of matrix metalloproteinases (MMPs). While a direct causal link with a specific MMP has not been fully elucidated for this compound resistance, MMPs are known to be involved in EMT processes.

Experimental Protocols

Detailed, step-by-step experimental protocols for studies involving this compound are proprietary to the conducting laboratories. However, the methodologies employed can be summarized based on published literature.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR (wild-type and mutant forms).

-

General Procedure: Recombinant human EGFR kinase domains are incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method or radiometric assay. The IC50 value is then calculated from the dose-response curve.[5]

Cellular Growth Inhibition Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

-

General Procedure: NSCLC cell lines with known EGFR mutation status are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay that measures ATP content. The GI50 (concentration for 50% growth inhibition) is determined from the resulting dose-response curves.[5][10][11]

Western Blot Analysis

-

Objective: To determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK).

-

General Procedure: Cells are treated with this compound for a specific duration, followed by cell lysis to extract proteins. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose) and probed with primary antibodies specific for the phosphorylated and total forms of the proteins of interest. Following incubation with secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate and an imaging system.[12][13][14][15]

Conclusion

This compound represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC, particularly in overcoming T790M-mediated resistance. Its core mechanism of action, covalent and irreversible inhibition of mutant EGFR, leads to the suppression of critical oncogenic signaling pathways. Understanding the quantitative aspects of its potency and selectivity, as well as the molecular mechanisms of potential resistance, is crucial for the continued development and strategic application of this class of inhibitors in the clinical setting. Further research into the nuances of resistance mechanisms will be vital for developing effective combination therapies and next-generation inhibitors.

References

- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inter- and intra-patient heterogeneity of resistance mechanisms to the mutant EGFR selective inhibitor rociletinib. - ASCO [asco.org]

- 8. MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MET Amplification Leads to Gefitinib Resistance in Lung Cancer by Activating ERBB3 Signaling | Semantic Scholar [semanticscholar.org]

- 10. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. genesandcancer.com [genesandcancer.com]

- 13. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Selective Inhibition Profile of CNX-2006: A Technical Overview for Drug Development Professionals

Abstract

CNX-2006 is a novel, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high selectivity toward EGFR activating mutations and the T790M resistance mutation, while exhibiting minimal activity against wild-type (WT) EGFR. This selectivity profile is critical for mitigating the dose-limiting toxicities associated with earlier generation EGFR inhibitors that also target the wild-type receptor. This document provides a comprehensive technical overview of the selectivity profile of this compound, including quantitative biochemical and cellular inhibition data, detailed experimental methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.

Introduction to this compound and EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations in its kinase domain, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2] First and second-generation EGFR TKIs have demonstrated clinical efficacy; however, their effectiveness is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, and dose-limiting toxicities due to the inhibition of wild-type EGFR.[2]

This compound is a covalent, irreversible inhibitor designed to overcome these limitations. It forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR, leading to sustained inhibition.[3] Its chemical structure is optimized to selectively target the conformational changes induced by activating and resistance mutations within the EGFR kinase domain.

Biochemical Selectivity Profile of this compound

The selectivity of this compound has been characterized through biochemical assays that measure its inhibitory activity against a panel of purified kinases. As this compound is a prototype of rociletinib (CO-1686), data for both compounds are presented here to provide a comprehensive understanding of the inhibitor's selectivity.

| Kinase Target | Inhibitor | Assay Type | IC50 / Ki (nM) | Reference |

| EGFR (Mutant) | ||||

| EGFR L858R/T790M | Rociletinib (CO-1686) | Cell-free | Ki: 21.5 | [4][5] |

| EGFR L858R/T790M | Rociletinib (CO-1686) | Cell-free | IC50: <0.51 | [6] |

| EGFR T790M | This compound | Not Specified | IC50: < 20 | [3][7] |

| EGFR (Activating Mutations) | This compound | Not Specified | IC50: < 20 | [3] |

| EGFR (Wild-Type) | ||||

| EGFR WT | Rociletinib (CO-1686) | Cell-free | Ki: 303.3 | [4][5] |

| EGFR WT | Rociletinib (CO-1686) | Cell-free | IC50: 6 | [6] |

| EGFR WT | This compound | Not Specified | Very Weak Inhibition | [3] |

| Uncommon EGFR Mutations | ||||

| EGFR G719S | This compound | Not Specified | Active | [7] |

| EGFR L861Q | This compound | Not Specified | Active | [7] |

| EGFR Exon 19 Insertion | This compound | Not Specified | Active | [7] |

| EGFR Exon 20 Insertion | This compound | Not Specified | Inactive | [7] |

| Off-Target Kinases | ||||

| FAK | Rociletinib (CO-1686) | Kinase Profiling | Weak Inhibition | [6] |

| CHK2 | Rociletinib (CO-1686) | Kinase Profiling | Weak Inhibition | [6] |

| ERBB4 | Rociletinib (CO-1686) | Kinase Profiling | Weak Inhibition | [6] |

| JAK3 | Rociletinib (CO-1686) | Kinase Profiling | Weak Inhibition | [6] |

Cellular Activity and Selectivity

The selective activity of this compound is further demonstrated in cell-based assays that measure the inhibition of EGFR phosphorylation and cell proliferation in cancer cell lines with different EGFR genotypes.

| Cell Line | EGFR Genotype | Inhibitor | Assay Type | GI50 / IC50 (nM) | Reference |

| H1975 | L858R/T790M | Rociletinib (CO-1686) | Growth Inhibition | 7 - 32 | [5] |

| Mutant EGFR Cells | Activating/Resistance Mutations | Rociletinib (CO-1686) | p-EGFR Inhibition | 62 - 187 | [5] |

| WT EGFR Cells | Wild-Type | Rociletinib (CO-1686) | p-EGFR Inhibition | > 2000 | [5] |

These data highlight that this compound and its prototype, rociletinib, are significantly more potent against cell lines harboring EGFR mutations compared to those with wild-type EGFR.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human EGFR (WT and mutant forms)

-

Poly(Glu, Tyr) substrate

-

ATP

-

This compound

-

Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer.

-

In a 384-well plate, add 1 µL of inhibitor solution or vehicle (DMSO).

-

Add 2 µL of a solution containing the recombinant EGFR enzyme in Kinase Assay Buffer.

-

Add 2 µL of a substrate/ATP mix (Poly(Glu, Tyr) and ATP in Kinase Assay Buffer).

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit EGFR autophosphorylation in intact cells.

Materials:

-

NSCLC cell lines (e.g., H1975 for L858R/T790M, A549 for WT)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 6 hours).[3]

-

For some cell lines, stimulate with EGF for a short period (e.g., 15 minutes) before harvesting to induce EGFR phosphorylation.[10]

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the inhibition of EGFR phosphorylation relative to total EGFR levels.[10][11]

Cell Growth Inhibition Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

NSCLC cell lines with different EGFR genotypes

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates and allow them to attach.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for a period of time (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) values by plotting cell viability against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Experimental Design

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade, highlighting the key downstream pathways involved in cell proliferation and survival.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. promega.com.cn [promega.com.cn]

- 9. promega.com [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

CNX-2006: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Structure, Properties, and Preclinical Profile of a Mutant-Selective EGFR Inhibitor

Introduction

CNX-2006 is a novel, third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It was developed to address the clinical challenge of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), which is frequently driven by the T790M "gatekeeper" mutation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name N-[3-[[2-[[4-[[1-(2-Fluoroethyl)-3-azetidinyl]amino]-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide[1]. Its chemical structure is characterized by a pyrimidine core, which is a common scaffold for kinase inhibitors. The presence of a trifluoromethyl group and a fluoroethyl-azetidinyl moiety are key features that contribute to its potency and selectivity. The acrylamide warhead enables the irreversible covalent binding to the target protein.

| Property | Value | Reference |

| IUPAC Name | N-[3-[[2-[[4-[[1-(2-Fluoroethyl)-3-azetidinyl]amino]-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide | [1] |

| CAS Number | 1375465-09-0 | [1][2] |

| Molecular Formula | C26H27F4N7O2 | [3][4] |

| Molecular Weight | 545.5 g/mol | [2] |

| SMILES | COC1=C(NC2=NC=C(C(=N2)NC3=CC=CC(=C3)NC(=O)C=C)C(F)(F)F)C=CC(=C1)NC4CN(CCF)C4 | [3][4] |

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of mutant forms of the epidermal growth factor receptor (EGFR) tyrosine kinase[5][6]. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of the receptor's kinase activity. A key characteristic of this compound is its high selectivity for mutant EGFR, including the activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while showing significantly weaker inhibition of wild-type (WT) EGFR[5][6]. This selectivity profile is crucial for minimizing off-target effects and improving the therapeutic index.

The inhibition of mutant EGFR by this compound blocks the downstream signaling pathways that are aberrantly activated in cancer cells, leading to the suppression of tumor cell proliferation and survival. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against EGFR harboring the T790M mutation, with an IC50 value below 20 nM[5]. It is significantly more potent against EGFR-T790M cells compared to wild-type EGFR cells, with a reported selectivity of up to 1000-fold[1].

| Cell Line | EGFR Mutation | IC50 (EGFR Phosphorylation) | Reference |

| PC9 | exon 19 del | 55-104 nM | [2] |

| HCC-827 | exon 19 del | 55-104 nM | [2] |

| NCI-H1975 | L858R/T790M | ~46 nM | [2] |

| PC9GR4 | exon 19 del/T790M | ~61 nM | [2] |

In Vivo Efficacy

In a xenograft model using NCI-H1975 cells (harboring EGFR L858R/T790M), this compound demonstrated significant tumor growth inhibition. Daily intraperitoneal (IP) administration of this compound at doses of 25 mg/kg and 50 mg/kg led to tumor regression. Tumor growth was only observed after the cessation of treatment. The inhibition of EGFR phosphorylation in the tumor tissue was confirmed by immunoblotting.

Experimental Protocols

While detailed, step-by-step protocols are proprietary and often found within patent literature, the general methodologies employed in the preclinical evaluation of this compound are described below.

Cell Lines and Cell Culture

Human NSCLC cell lines with various EGFR mutation statuses, such as PC9 (exon 19 deletion), HCC-827 (exon 19 deletion), and NCI-H1975 (L858R/T790M), were used. Cells were cultured in standard growth media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Growth Inhibition Assay

Cells were seeded in 96-well plates and treated with increasing concentrations of this compound. After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were calculated from the dose-response curves.

Immunoblotting

Cells were treated with this compound for a defined period (e.g., 1-6 hours). Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of EGFR and downstream signaling proteins (e.g., Akt, ERK). Following incubation with secondary antibodies, protein bands were visualized using an imaging system.

Xenograft Model

Female athymic nude mice were subcutaneously inoculated with NCI-H1975 cells. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intraperitoneally at specified doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for further analysis, such as immunoblotting to assess target engagement.

Conclusion

This compound is a potent and selective irreversible inhibitor of mutant EGFR, including the clinically important T790M resistance mutation. Its preclinical profile demonstrates significant anti-tumor activity in relevant cancer models. The data summarized in this technical guide highlight the potential of this compound as a therapeutic agent for the treatment of NSCLC and provide a foundation for further drug development efforts. The insights into its mechanism of action and the experimental methodologies used for its characterization can serve as a valuable resource for researchers in the field of oncology drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. Pharmacokinetics of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Downstream signaling and genome-wide regulatory effects of PTK7 pseudokinase and its proteolytic fragments in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

CNX-2006: A Technical Guide for Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-2006 is a potent and irreversible, mutant-selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Specifically designed to target the T790M "gatekeeper" mutation, which is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), this compound has demonstrated significant preclinical activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies, to support ongoing and future oncology research and development efforts.

Introduction

The development of targeted therapies has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). However, the efficacy of initial EGFR inhibitors is often limited by the emergence of acquired resistance, most commonly driven by the T790M mutation in exon 20 of the EGFR gene. This compound is a third-generation EGFR TKI engineered to overcome this resistance mechanism while sparing wild-type EGFR, potentially leading to a wider therapeutic index and reduced off-target toxicities.

Mechanism of Action

This compound functions as an irreversible inhibitor of EGFR by covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of the kinase domain. Its selectivity for mutant forms of EGFR, particularly those harboring the T790M mutation, is attributed to its unique chemical structure, which allows for optimal interaction with the altered conformation of the mutant receptor. This targeted, irreversible binding leads to the sustained inhibition of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, thereby suppressing tumor cell proliferation and survival.

Signaling Pathway

Preclinical Data

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibitory activity against EGFR harboring the T790M resistance mutation, with a significantly lower activity against wild-type EGFR. This selectivity is a key characteristic, suggesting a favorable safety profile.

| Parameter | EGFR T790M | Wild-Type EGFR | Other Mutations |

| IC50 | < 20 nM[1][2] | > 1000-fold higher than T790M[2] | Active against G719S, L861Q, Exon 19 insertion (I744-K745insKIPVAI), T854A. Inactive against Exon 20 insertion (H773-V774HVdup).[2] |

Table 1: In vitro inhibitory activity of this compound against various EGFR genotypes.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in a xenograft model using the H1975 human NSCLC cell line, which endogenously expresses the L858R activating mutation and the T790M resistance mutation.

| Model | Cell Line | Treatment | Outcome |

| Nude Mouse Xenograft | H1975 (EGFR L858R/T790M) | This compound | Effective in reducing tumor volume.[1] |

Table 2: Summary of in vivo efficacy of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of this compound against EGFR T790M.

Protocol Details:

-

Reagents and Materials:

-

Recombinant human EGFR T790M enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

To each well of a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the EGFR T790M enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay

This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines.

Protocol Details:

-

Reagents and Materials:

-

H1975 (EGFR L858R/T790M) and other relevant NSCLC cell lines

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Measure cell viability using a cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

-

Western Blotting for EGFR Signaling

This protocol is a general guide for analyzing the phosphorylation status of EGFR and downstream signaling proteins.

Protocol Details:

-

Reagents and Materials:

-

H1975 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate H1975 cells and allow them to grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours).[1]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

H1975 Xenograft Model

This section provides a generalized protocol for evaluating the in vivo efficacy of this compound.

Protocol Details:

-

Animals and Cell Line:

-

Immunocompromised mice (e.g., athymic nude mice)

-

H1975 human NSCLC cell line

-

-

Procedure:

-

Subcutaneously inject a suspension of H1975 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.

-

Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (length x width²)/2) and monitor animal body weight regularly.

-

Continue treatment until the tumors in the control group reach a predetermined endpoint or for a specified duration.

-

At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

-

Conclusion

This compound is a promising, mutant-selective, irreversible EGFR inhibitor with potent activity against the clinically significant T790M resistance mutation. Preclinical data from both in vitro and in vivo studies demonstrate its potential as a valuable therapeutic agent for NSCLC patients who have developed resistance to earlier-generation EGFR TKIs. The experimental protocols detailed in this guide provide a framework for further investigation and development of this compound and other next-generation EGFR inhibitors.

References

CNX-2006 for Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-2006 is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental findings related to this compound. It is intended to serve as a technical resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action

This compound functions as a covalent inhibitor of EGFR, demonstrating high potency against activating EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation. The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. The selectivity of this compound for mutant EGFR over wild-type (WT) EGFR is a key characteristic, aiming to minimize off-target effects and associated toxicities.

The primary mechanism involves the covalent binding of this compound to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks EGFR autophosphorylation and downstream signaling pathways, including the PI3K/AKT and MAPK pathways, thereby inhibiting tumor cell proliferation and survival.

Figure 1: this compound Mechanism of Action

Preclinical Efficacy Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against NSCLC cell lines harboring various EGFR mutations. The tables below summarize key quantitative data from preclinical studies.

Table 1: Inhibition of EGFR Phosphorylation (IC50)

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |

| NCI-H1975 | L858R / T790M | ~46 | [1] |

| PC9GR4 | ex19del / T790M | ~61 | [1] |

| PC9 | ex19del | 55-104 | [1] |

| HCC-827 | ex19del | 55-104 | [1] |

Table 2: Anti-proliferative Activity (GI50)

| Cell Line | EGFR Mutation Status | This compound GI50 (nM) | Reference |

| Panel of 23 NSCLC lines | Various | 3 - 8000 | [2] |

Note: GI50 (50% growth inhibition concentration) values indicate the concentration of the drug that inhibits cell growth by 50%. A lower value indicates higher potency.

In Vivo Activity

In vivo studies using xenograft models of NSCLC have corroborated the in vitro findings, showing significant tumor growth inhibition upon treatment with this compound.

Table 3: In Vivo Efficacy in NCI-H1975 Xenograft Model

| Treatment Group | Dosage | Outcome | Reference |

| This compound | 25 mg/kg (daily) | Inhibition of tumor growth | [1][3] |

| This compound | 50 mg/kg (daily) | Inhibition of tumor growth | [1][3] |

| Vehicle Control | - | Progressive tumor growth | [1][3] |

Note: In these studies, tumor growth was observed to resume after the withdrawal of this compound treatment.[1][3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the probable protocols for key experiments based on standard practices and descriptions in the cited literature.

EGFR Phosphorylation Assay

-

Cell Culture and Treatment: NSCLC cells (e.g., NCI-H1975, PC9) are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).

-

Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the p-EGFR bands is quantified and normalized to the total EGFR and loading control bands to determine the IC50 values.

Figure 2: EGFR Phosphorylation Assay Workflow

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Tumor Cell Implantation: A suspension of human NSCLC cells (e.g., NCI-H1975) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with this compound (e.g., 25 or 50 mg/kg) or a vehicle control is administered daily via an appropriate route (e.g., intraperitoneal injection).

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

-

Pharmacodynamic Analysis: At the end of the study, tumors and normal tissues (e.g., lung) may be harvested to assess target engagement (e.g., inhibition of EGFR phosphorylation) by western blotting.

Mechanisms of Acquired Resistance

A significant finding from preclinical studies is the emergence of acquired resistance to this compound through the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] In cells with acquired resistance to this compound, NF-κB signaling can bypass the EGFR blockade and promote cell survival.[4][5] This suggests that the NF-κB pathway becomes a key driver of tumor cell viability when EGFR signaling is persistently inhibited.

Figure 3: NF-κB Mediated Resistance to this compound

This finding has important therapeutic implications, suggesting that co-targeting EGFR and the NF-κB pathway could be a strategy to overcome or delay the onset of resistance to third-generation EGFR inhibitors.

Conclusion

This compound is a potent and selective irreversible inhibitor of mutant EGFR, including the T790M resistance mutation. Preclinical data from in vitro and in vivo models demonstrate its significant anti-tumor activity in NSCLC. The primary mechanism of acquired resistance identified in preclinical models involves the activation of the NF-κB signaling pathway, highlighting a potential therapeutic vulnerability that could be exploited in future drug development strategies. This technical guide summarizes the core preclinical findings and provides a foundation for further research into the clinical potential of targeting mutant EGFR in NSCLC.

References

- 1. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal growth factor receptor (EGFR) mutations in lung cancer: preclinical and clinical data. | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Drug Resistance Mechanisms in Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resistance mechanisms of non-small cell lung cancer and improvement of treatment effects through nanotechnology: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on CNX-2006 for Targeting the EGFR T790M Gatekeeper Mutation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). The most prevalent mechanism of resistance to first- and second-generation EGFR TKIs is the emergence of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation enhances the receptor's affinity for ATP, thereby reducing the efficacy of ATP-competitive inhibitors. CNX-2006 is a novel, irreversible, and mutant-selective third-generation EGFR inhibitor designed specifically to overcome T790M-mediated resistance. By forming a covalent bond with a conserved cysteine residue (Cys797) in the ATP-binding pocket, this compound demonstrates potent and selective inhibition of EGFR T790M-mutant isoforms while sparing wild-type (WT) EGFR. This technical guide provides a comprehensive overview of the mechanism of T790M-mediated resistance, the biochemical and cellular activity of this compound, detailed experimental protocols for its evaluation, and insights into potential resistance mechanisms.

The EGFR T790M Gatekeeper Mutation

EGFR Signaling in NSCLC

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates specific tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1][2][3] In a subset of NSCLC patients, activating mutations in the EGFR kinase domain (e.g., exon 19 deletions or the L858R point mutation) lead to constitutive, ligand-independent activation of these pathways, driving tumorigenesis.[1]

Mechanism of T790M-Mediated Resistance

First- and second-generation TKIs (e.g., gefitinib, erlotinib, afatinib) were developed to compete with ATP for the kinase binding pocket of EGFR. While effective against activating mutations, their long-term utility is limited by acquired resistance, most commonly through the T790M mutation.[4] The threonine at position 790 is termed the "gatekeeper" residue, controlling access to a hydrophobic pocket within the ATP-binding site. The substitution of the small threonine with a bulkier methionine residue (T790M) confers resistance through two primary mechanisms:

-

Increased ATP Affinity: The T790M mutation allosterically increases the affinity of the EGFR kinase domain for ATP by over an order of magnitude.[5][6][7] This enhanced affinity makes it significantly more difficult for ATP-competitive inhibitors to bind effectively.[4][5]

-

Steric Hindrance: The bulkier methionine side chain can sterically clash with first- and second-generation inhibitors, further impairing their binding.[8][9]

This compound: A Mutant-Selective Covalent Inhibitor

This compound is an irreversible inhibitor designed to selectively target EGFR harboring the T790M mutation. It is the prototype of rociletinib (CO-1686).[10] Its design philosophy centers on forming a covalent bond with Cysteine 797 (Cys797) at the edge of the ATP-binding pocket, a strategy employed by third-generation inhibitors to achieve potent and sustained inhibition, thereby overcoming the increased ATP affinity conferred by the T790M mutation.[11]

Biochemical Activity and Selectivity

This compound and its clinical successor, rociletinib, exhibit potent inhibitory activity against EGFR T790M-mutant kinases while demonstrating significantly less activity against wild-type EGFR. This selectivity is crucial for minimizing on-target toxicities, such as rash and diarrhea, which are common with less selective inhibitors.

Table 1: Biochemical Activity of Rociletinib (CO-1686)

| Target | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| EGFR L858R/T790M | Cell-free Kinase Assay | Ki | 21.5 nM | [12] |

| EGFR WT | Cell-free Kinase Assay | Ki | 303.3 nM | [12] |

| EGFR L858R/T790M | p-EGFR Inhibition (Cell-based) | IC50 | 62 - 187 nM | [12] |

| EGFR WT | p-EGFR Inhibition (Cell-based) | IC50 | > 2,000 nM |[12] |

Cellular Proliferation Activity

In cellular assays, this compound potently inhibits the growth of NSCLC cell lines that express the T790M mutation. The NCI-H1975 cell line, which endogenously harbors both the L858R activating mutation and the T790M resistance mutation, is a standard model for evaluating such compounds.[13] Rociletinib (CO-1686) has been shown to selectively inhibit the growth of various mutant EGFR-expressing NSCLC cell lines.

Table 2: Cellular Growth Inhibition by Rociletinib (CO-1686)

| Cell Line | EGFR Mutation Status | GI50 (72h) | Reference |

|---|---|---|---|

| NCI-H1975 | L858R / T790M | 7 - 32 nM | [12] |

| HCC827 | del(E746-A750) | 7 - 32 nM | [12] |

| PC9 | del(E746-A750) | 7 - 32 nM | [12] |

| A431 | Wild-Type | >1000 nM | [12] |

| NCI-H1299 | Wild-Type | >1000 nM | [12] |

| NCI-H358 | Wild-Type | >1000 nM |[12] |

Preclinical Evaluation Protocols

The preclinical assessment of this compound and similar T790M-targeting inhibitors involves a standardized workflow of biochemical, cellular, and in vivo assays to determine potency, selectivity, and efficacy.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity (e.g., IC50, Ki) of the compound against purified recombinant EGFR kinase domains (Wild-Type and T790M mutants).

Methodology:

-

Enzymes: Recombinant human EGFR (WT) and EGFR (L858R/T790M) kinase domains.

-

Assay Format: A common method is a luminescence-based kinase assay (e.g., Kinase-Glo®) which measures ATP consumption.[14] Alternatively, a homogeneous time-resolved fluorescence (HTRF) assay can be used.[8]

-

Protocol Outline:

-

Dispense kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA) into a 96- or 384-well plate.[15]

-

Add serial dilutions of the test compound (e.g., this compound) and a DMSO control.

-

Add the purified EGFR enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of a suitable peptide substrate and ATP.

-

Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction and add the detection reagent (e.g., Kinase-Glo® reagent).

-

Measure the signal (luminescence) on a plate reader. The signal inversely correlates with kinase activity.

-

Calculate IC50 values by plotting the percent inhibition against the log concentration of the inhibitor using non-linear regression analysis.

-

Cell-Based EGFR Phosphorylation Assay

Objective: To confirm target engagement in a cellular context by measuring the inhibition of EGFR autophosphorylation.

Methodology:

-

Cell Line: NCI-H1975 (EGFR L858R/T790M) or other relevant cell lines.

-

Assay Format: Western Blotting or high-content imaging.

-

Protocol Outline:

-

Seed NCI-H1975 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for several hours to reduce basal signaling.

-

Treat cells with serial dilutions of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

(Optional) Stimulate with EGF for 5-10 minutes to induce maximal EGFR phosphorylation.

-

Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR, e.g., pY1068) and total EGFR. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

-

Incubate with corresponding secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensity to determine the reduction in p-EGFR relative to total EGFR.

-

Cell Proliferation Assay

Objective: To measure the effect of the compound on the growth and viability of cancer cells.

Methodology:

-

Cell Lines: A panel of NSCLC cell lines including T790M-positive (NCI-H1975) and EGFR WT (e.g., A431).[12]

-

Assay Format: ATP-based luminescence assay (e.g., CellTiter-Glo®) or colorimetric assay (e.g., MTT).[16]

-

Protocol Outline:

-

Seed cells at a low density (e.g., 3,000 cells/well) in 96-well plates and allow them to adhere overnight.

-

Add serial dilutions of this compound or control vehicle (DMSO).

-

Incubate the plates for 72 hours under standard cell culture conditions.[12]

-

Add the viability reagent (e.g., CellTiter-Glo®) to each well.

-

Measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

-

Calculate the growth inhibition (GI50) values by normalizing the data to DMSO-treated control wells and fitting to a dose-response curve.

-

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nu/nu or SCID) are commonly used.[17] Genetically engineered mouse models (GEMMs) expressing EGFR T790M are also valuable.[18][19]

-

Cell Line: NCI-H1975 cells are frequently used to establish subcutaneous flank xenografts.[20]

-

Protocol Outline:

-

Inject NCI-H1975 cells (e.g., 1 x 106 cells in Matrigel/PBS) subcutaneously into the flank of each mouse.[17]

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., ~150-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (or its successor, rociletinib) and a vehicle control via the appropriate route (e.g., oral gavage) at a defined dose and schedule (e.g., daily).

-

Measure tumor volumes every 2-3 days and monitor animal body weight as an indicator of toxicity.

-

Continue treatment for a specified duration or until tumors in the control group reach a defined endpoint.

-

Analyze the data for tumor growth inhibition (TGI) and statistical significance.

-

Mechanisms of Resistance to this compound

Despite the efficacy of third-generation inhibitors, acquired resistance can still emerge. For this compound and rociletinib, preclinical studies have identified potential resistance mechanisms that do not involve the target EGFR protein itself but rather the activation of bypass signaling pathways.

-

MET Amplification: A key identified mechanism of resistance is the amplification of the MET proto-oncogene.[10] MET is a receptor tyrosine kinase that, when overexpressed, can activate downstream signaling pathways like PI3K/AKT and RAS/ERK independently of EGFR, thereby "bypassing" the EGFR blockade.[21][22] This phenomenon, sometimes termed an "oncogene swap," suggests that combination therapy with a MET inhibitor could be a strategy to overcome this form of resistance.[10]

Conclusion

This compound represents a significant advancement in the targeted therapy of NSCLC, specifically addressing the challenge of T790M-mediated resistance. As a mutant-selective, irreversible inhibitor, its preclinical profile demonstrates potent activity against T790M-positive cancers while maintaining a favorable selectivity window over wild-type EGFR. The comprehensive evaluation through biochemical, cellular, and in vivo models provides a robust framework for understanding its mechanism of action and therapeutic potential. While the emergence of bypass track resistance mechanisms like MET amplification underscores the complexity of cancer therapeutics, the study of this compound and its successors continues to provide invaluable insights for the development of next-generation inhibitors and rational combination strategies.

References

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. myadlm.org [myadlm.org]

- 4. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. NCI-H1975 Cells [cytion.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. promega.com [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors | PLOS One [journals.plos.org]

- 19. Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. JCI - Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer [jci.org]

- 21. De novo MET amplification promotes intrinsic resistance to first-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CNX-2006: An Irreversible Covalent Inhibitor of Mutant EGFR

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-2006 is a novel, third-generation, irreversible covalent inhibitor of the epidermal growth factor receptor (EGFR). It demonstrates high selectivity for activating EGFR mutations, including the T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, potency, in vitro and in vivo efficacy, and mechanisms of acquired resistance. Detailed experimental protocols and structured data presentation are included to facilitate further research and development efforts in the field of targeted cancer therapy.

Introduction

The development of tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the efficacy of first and second-generation EGFR TKIs is often limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation. This compound is a next-generation irreversible inhibitor designed to overcome this challenge by potently and selectively targeting EGFR variants with activating mutations, including T790M, while sparing the wild-type receptor to minimize off-target toxicities.

Mechanism of Action

This compound functions as an irreversible covalent inhibitor of mutant EGFR. Its mechanism involves two key steps:

-

Reversible Binding: this compound initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain.

-

Covalent Bond Formation: Subsequently, a reactive acrylamide warhead on the this compound molecule forms a covalent bond with a cysteine residue (Cys797) located near the ATP-binding site of EGFR. This irreversible binding permanently inactivates the kinase, blocking downstream signaling pathways and inhibiting cancer cell proliferation and survival.

The selectivity of this compound for mutant EGFR over wild-type EGFR is attributed to conformational changes in the ATP-binding pocket induced by the mutations, which enhance the affinity and reactivity of the inhibitor for the mutant forms of the enzyme.

dot

CNX-2006: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-2006 is a novel, third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant potency against EGFR activating mutations, including the clinically relevant T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR. This selectivity profile positions this compound as a promising candidate for targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC) patients who have developed resistance to earlier-generation EGFR inhibitors. This document provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, experimental protocols, and its effects on key signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1375465-09-0 | [1][2] |

| Molecular Formula | C26H27F4N7O2 | [1] |

| Molecular Weight | 545.53 g/mol | [1] |

Mechanism of Action

This compound functions as an irreversible inhibitor of mutant EGFR. It forms a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of receptor phosphorylation and downstream signaling. A key characteristic of this compound is its high selectivity for mutant forms of EGFR, including those with the T790M mutation, over wild-type EGFR. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index.

Quantitative Data: In Vitro Potency

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| EGFR T790M | Kinase Assay | < 20 nM | [3] |

| EGFR-T790M expressing cells | Cell Growth Assay | Up to 1000-fold more potent than against wild-type EGFR cells | [3] |

Experimental Protocols

EGFR Kinase Assay (Biochemical Assay)

This protocol outlines a continuous-read kinase assay to determine the in vitro potency of this compound against wild-type and mutant EGFR.

Materials:

-

Recombinant EGFR (Wild-Type and T790M/L858R mutant)

-

ATP

-

Y12-Sox conjugated peptide substrate

-

Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

This compound (serially diluted in 50% DMSO)

-

384-well, white, non-binding surface microtiter plates

-

Plate reader capable of measuring fluorescence (λex360/λem485)

Procedure:

-

Prepare 10X stocks of EGFR enzymes, 1.13X ATP, and Y12-Sox peptide substrate in kinase reaction buffer.

-

Add 5 μL of each enzyme to the wells of a 384-well plate.

-

Add 0.5 μL of serially diluted this compound or DMSO control to the wells.

-

Pre-incubate the enzyme and inhibitor for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding 45 μL of the ATP/Y12-Sox peptide substrate mix.

-

Monitor the reaction kinetics every 71 seconds for 30-120 minutes by measuring fluorescence.

-

Determine the initial velocity of the reaction from the linear portion of the progress curves.

-

Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable software (e.g., GraphPad Prism).[2]

Cell Viability Assay (MTT/CCK-8 Assay)

This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCC827, H1975)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS) or CCK-8 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).

-

For MTT assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.[4]

-

-

For CCK-8 assay:

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm.[4]

-

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol is used to analyze the inhibition of EGFR phosphorylation in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations for a defined time (e.g., 6 hours).[1]

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition by this compound

This compound targets the initial step of the EGFR signaling cascade. Upon binding to and inhibiting mutant EGFR, it prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival and proliferative pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.

Caption: Inhibition of Mutant EGFR Signaling by this compound.

Experimental Workflow: In Vitro Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical in vitro characterization of this compound.

Caption: In Vitro Characterization Workflow for this compound.

Potential Involvement of the NF-κB Pathway

Some evidence suggests that resistance to EGFR inhibitors can involve the activation of the NF-κB signaling pathway. While the direct effect of this compound on this pathway requires further elucidation, it is a critical area of investigation in understanding both the primary response and potential resistance mechanisms.

Caption: Potential Crosstalk between EGFR and NF-κB Pathways.

References

A Technical Guide to the Solubility and Stability of CNX-2006

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available solubility and stability data for CNX-2006, a novel, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. Due to the proprietary nature of drug development, publicly available data is limited. This guide summarizes existing information and provides detailed, standard experimental protocols for researchers to assess the solubility and stability of this compound and similar compounds in their own laboratories.

Physicochemical Properties of this compound

This compound is a quinazoline-based compound designed to target activating mutations of EGFR, including the T790M resistance mutation, while showing minimal inhibition of wild-type EGFR.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₇F₄N₇O₂ | [1][2] |

| Molecular Weight | 545.53 g/mol | [1] |

| CAS Number | 1375465-09-0 | [1][3] |

| Appearance | Solid | N/A |

| Chemical Name | N-[3-[[2-[[4-[[1-(2-Fluoroethyl)-3-azetidinyl]amino]-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide | [1] |

Solubility Data

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the known solubility of this compound in various solvents.

| Solvent | Solubility | Concentration (Molar) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | ~183.3 mM | Use fresh, anhydrous DMSO as it can be hygroscopic, which may reduce solubility. |

| Ethanol | 29 mg/mL | ~53.2 mM | - |

| Water | Insoluble | N/A | - |

| In vivo Formulation | ≥5 mg/mL in a homogenous suspension of Carboxymethyl cellulose sodium (CMC-Na) | N/A | For oral administration. |

Data sourced from publicly available information. Researchers should verify solubility in their specific experimental setups.

Expected Aqueous Solubility

While qualitatively described as "insoluble" in water, for practical laboratory use, a quantitative value is necessary. Quinazoline-based EGFR inhibitors, like gefitinib, also exhibit poor aqueous solubility, which is pH-dependent. Gefitinib's solubility increases at lower pH due to the protonation of its basic functional groups[4]. It is reasonable to hypothesize that this compound will behave similarly. The solubility of a comparable macrocyclic quinazoline-based EGFR inhibitor was found to be very low in neutral aqueous solutions (0.131–0.174 µg/mL)[5].

Stability Data

The stability of a compound is crucial for ensuring the reliability and reproducibility of experimental results. While specific stability data for this compound is not publicly available, the following sections describe expected stability based on similar compounds and standard stability testing protocols.

Storage and Handling

Stock solutions of this compound should be stored under the following conditions to minimize degradation:

| Storage Temperature | Shelf Life |

| -20°C | 1 year |

| -80°C | 2 years |

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Expected Stability Profile

A structurally related quinazoline-based EGFR inhibitor demonstrated good chemical stability under acidic conditions (over 95% remaining after 3 hours) and reasonable stability at neutral pH (over 80% remaining after 3 hours)[5]. Based on this, this compound is anticipated to be relatively stable under typical in vitro assay conditions. However, comprehensive stability testing under forced degradation conditions is necessary to fully characterize its stability profile.

Experimental Protocols

The following are detailed, standard protocols for determining the solubility and stability of research compounds like this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility.

Materials:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Other buffers of desired pH (e.g., citrate buffer for acidic pH)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

Vortex mixer

-

Orbital shaker/incubator

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., 1-2 mg in 1 mL of PBS).

-

Vortex the suspension vigorously for 1-2 minutes.

-

Place the suspension on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

-

After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (e.g., DMSO or a mixture of acetonitrile and water).

-

Analyze the filtered supernatant and the standard solutions by a validated HPLC method to determine the concentration of dissolved this compound.

-

The concentration of the saturated supernatant is the thermodynamic solubility.

Stability Testing Under Forced Degradation (ICH Guidelines)

This protocol assesses the intrinsic stability of this compound by subjecting it to stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and organic solvents

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Acidic Degradation: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Basic Degradation: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as the acidic degradation. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for a set period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a defined period. Also, heat a solution of this compound.

-

Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

-

Analysis: At each time point, analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

-

Data Evaluation: Calculate the percentage of this compound remaining and identify and quantify any major degradation products.

Signaling Pathway and Experimental Workflow Visualizations

EGFR Signaling Pathway Inhibited by this compound

This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth, proliferation, and survival. Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates, initiating several downstream signaling cascades. The three major pathways are the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway. By irreversibly binding to mutant EGFR, this compound blocks the initiation of these pro-survival signals.

Caption: EGFR signaling pathways inhibited by this compound.

Experimental Workflow for Aqueous Solubility Determination

The following diagram illustrates the shake-flask method for determining the thermodynamic solubility of a compound.

Caption: Workflow for thermodynamic solubility determination.

Experimental Workflow for Forced Degradation Study

This diagram outlines the process for assessing the stability of a compound under various stress conditions.

Caption: Workflow for a forced degradation stability study.

References

- 1. This compound | 1375465-09-0 [chemicalbook.com]

- 2. This compound - LabNet Biotecnica [labnet.es]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

CNX-2006 In Vitro Cell Line Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract